molecular formula C14H26N2O2 B1397083 Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate CAS No. 874218-25-4

Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate

Cat. No. B1397083
CAS RN: 874218-25-4
M. Wt: 254.37 g/mol
InChI Key: BXOITTLUZJMZAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for similar compounds often involves the protection of the carboxylic acid group, followed by the addition of piperazine to the protected intermediate. The final step involves deprotection and conversion to the hydrochloride salt.


Molecular Structure Analysis

The molecular formula of “Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate” is C14H26N2O2. Its molecular weight is 254.37 g/mol.

Mechanism of Action

While the exact mechanism of action for “Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate” is not specified in the literature, similar compounds have been noted to act as catalysts for certain reactions. They can also serve as ligands in coordination chemistry and inhibitors of enzymes.

Safety and Hazards

Safety information for “Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-piperidin-3-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOITTLUZJMZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186057
Record name 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874218-25-4
Record name 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874218-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate

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